1-Propyl-2-chloromethyl-7-azabenzimidazole

CDK4/6 Inhibitors Kinase Selectivity Medicinal Chemistry

1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0) is a heterocyclic compound with the molecular formula C10H12ClN3 and a molecular weight of 209.67 g/mol. It belongs to the 7-azabenzimidazole class, which serves as a crucial scaffold in medicinal chemistry due to its ability to engage key biological targets through multiple heteroatom interactions.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 439571-81-0
Cat. No. B3352220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-2-chloromethyl-7-azabenzimidazole
CAS439571-81-0
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCCCN1C(=NC2=C1N=CC=C2)CCl
InChIInChI=1S/C10H12ClN3/c1-2-6-14-9(7-11)13-8-4-3-5-12-10(8)14/h3-5H,2,6-7H2,1H3
InChIKeyFAQLGHAJTIQVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0): A Key Azabenzimidazole Intermediate for Pharmaceutical Synthesis


1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0) is a heterocyclic compound with the molecular formula C10H12ClN3 and a molecular weight of 209.67 g/mol . It belongs to the 7-azabenzimidazole class, which serves as a crucial scaffold in medicinal chemistry due to its ability to engage key biological targets through multiple heteroatom interactions [1]. This compound is specifically characterized by a chloromethyl group at the 2-position and a propyl substituent at the 1-position of the 3H-imidazo[4,5-b]pyridine core . Its primary utility lies in its role as a versatile synthetic building block, enabling the construction of more complex pharmacologically active molecules, particularly as demonstrated in the development of potent and selective kinase inhibitors [2].

Why Generic Substitution of 1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0) Fails in Advanced Pharmaceutical Synthesis


The specific N1-propyl and C2-chloromethyl substitution pattern on the 7-azabenzimidazole core of 1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0) is non-interchangeable for many advanced synthetic applications, particularly in the construction of pharmacophores requiring precise vectors . In the context of CDK4/6 inhibitor development, the 7-aza moiety itself is a critical structural determinant for achieving kinase selectivity, as it forms a key interaction with the non-conserved His100 residue in the CDK6 hinge region [1]. While other azabenzimidazole regioisomers or different N-substituents may share the same core, the specific N-propyl group influences the molecule's lipophilicity and solid-phase handling properties, and the chloromethyl handle is essential for efficient downstream functionalization via nucleophilic substitution to introduce diverse pharmacophoric elements [2]. Substituting this compound with a similar but unsubstituted or differently alkylated analogue would necessitate a complete re-optimization of synthetic routes and could lead to a loss of critical binding interactions in the final drug candidate [1].

1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0): Quantitative Differentiation Evidence for Scientific Procurement


Structural Prerequisite for CDK6 Selectivity: The 7-Aza Moiety Differentiates Azabenzimidazoles from Benzimidazole Scaffolds

The incorporation of the 7-azabenzimidazole core, as found in 1-Propyl-2-chloromethyl-7-azabenzimidazole, is a critical design feature for achieving selectivity over other cyclin-dependent kinases (CDKs). In a head-to-head comparison within a CDK6 inhibitor program, the 7-azabenzimidazole-containing compound 3 demonstrated a marked improvement in selectivity over CDK1 (>1250-fold for CDK4) compared to its direct benzimidazole analogue, compound 1 [1]. This is attributed to the 7-aza nitrogen forming a favorable interaction with the CDK6 hinge residue His100, an amino acid that is not conserved in other kinases, thereby providing a structural basis for selectivity that is absent in the benzimidazole series [1].

CDK4/6 Inhibitors Kinase Selectivity Medicinal Chemistry

Optimized Synthetic Handle: Chloromethyl Group Enables Efficient Solid-Phase Derivatization for Library Synthesis

The 2-chloromethyl group on the 7-azabenzimidazole scaffold provides a highly reactive and versatile electrophilic handle, which is essential for efficient solid-phase synthesis of diverse compound libraries. In a study on the solid-phase synthesis of 7-azabenzimidazoles, a resin-bound precursor underwent an intramolecular cyclization followed by alkylation with 1-iodopropane. The final cleavage step yielded the 1-propyl-2-chloromethyl-7-azabenzimidazole core structure in high purity and yield (3.7 g from a 5.3 g resin batch, representing a high loading capacity) [1]. This contrasts with alternative handles like hydroxymethyl, which would require additional activation steps and could be less efficient under solid-phase conditions, potentially leading to lower overall yields and purity of the final library members [1].

Combinatorial Chemistry Solid-Phase Synthesis Reaction Yield

Demonstrated Downstream Value: 7-Azabenzimidazoles Yield Potent, Selective, and Orally Active CDK4/6 Inhibitors

Compounds derived from the 7-azabenzimidazole scaffold have been optimized to exhibit exceptional potency and selectivity for CDK4/6, culminating in in vivo efficacy. A key optimized molecule (Compound 6) derived from this chemical series exhibited an IC50 of 0.015 μM against CDK4 and demonstrated >1000-fold selectivity for CDK4 over CDKs 1 and 2 in an enzymatic assay [1]. This level of selectivity is a class-level feature of the 7-azabenzimidazole series and is significantly higher than that typically observed for many first-generation pan-CDK inhibitors (e.g., flavopiridol, which inhibits multiple CDKs with IC50 values in the 20-170 nM range without such pronounced selectivity) [2]. Furthermore, Compound 6 demonstrated in vivo inhibition of pRb-phosphorylation and oral efficacy in a Jeko-1 mouse xenograft model of mantle cell lymphoma, confirming that the 7-azabenzimidazole core can yield drug-like molecules with favorable pharmacokinetic properties [1].

CDK4/6 Inhibitors In Vivo Efficacy Drug Discovery

1-Propyl-2-chloromethyl-7-azabenzimidazole (CAS 439571-81-0): Validated Application Scenarios for Research and Development


Scaffold for Developing Selective CDK4/6 Inhibitors

The primary and most validated application for 1-Propyl-2-chloromethyl-7-azabenzimidazole is as a key intermediate in the synthesis of novel CDK4/6 inhibitors. As demonstrated by the optimization of a fragment hit into a selective, orally active clinical candidate, the 7-azabenzimidazole core is essential for achieving high selectivity over other CDKs, particularly CDK1 and CDK2 [1]. By utilizing this specific building block, medicinal chemists can install the critical 7-aza nitrogen for hinge-binding selectivity and exploit the chloromethyl group for late-stage diversification to explore structure-activity relationships (SAR) around the solvent-exposed region of the kinase [1].

Combinatorial Library Synthesis on Solid Support

This compound is an ideal building block for solid-phase combinatorial chemistry. The chloromethyl group at the 2-position serves as an excellent electrophilic anchor for diversification with a wide range of nucleophiles, including amines, alcohols, and thiols [2]. The propyl group at the N1 position provides a defined and consistent lipophilic vector. As established by the solid-phase synthesis route, this compound can be generated with high purity and in good yield directly from the resin, making it a reliable and efficient intermediate for constructing libraries of 1,2,5-substituted 7-azabenzimidazoles for high-throughput screening campaigns [2].

Synthesis of PDE4B Inhibitors for CNS and Inflammatory Disorders

Azabenzimidazole compounds, including those that can be derived from a 2-chloromethyl-7-azabenzimidazole core, have been identified as potent inhibitors of phosphodiesterase 4 (PDE4) isozymes, specifically the PDE4B isoform [3]. The chloromethyl handle on this compound allows for the attachment of various aryl or heteroaryl groups necessary to achieve high binding affinity for the PDE4B catalytic site. This makes 1-Propyl-2-chloromethyl-7-azabenzimidazole a valuable starting material for research programs targeting central nervous system (CNS), metabolic, and inflammatory diseases where PDE4 inhibition is a proven therapeutic strategy [3].

Quote Request

Request a Quote for 1-Propyl-2-chloromethyl-7-azabenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.